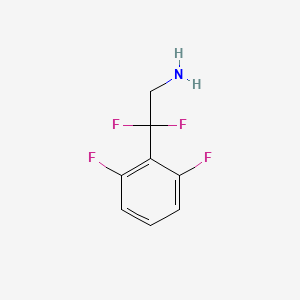

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine

Description

Properties

Molecular Formula |

C8H7F4N |

|---|---|

Molecular Weight |

193.14 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-2,2-difluoroethanamine |

InChI |

InChI=1S/C8H7F4N/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3H,4,13H2 |

InChI Key |

LHWYVXFYYBAHCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the introduction of fluorine atoms into the phenyl ring and the ethanamine moiety. One common method is the use of fluorinated reagents in a nucleophilic aromatic substitution reaction. For example, 2,6-difluorophenol can be used as a starting material, which undergoes a series of reactions to introduce the ethanamine group and additional fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms without causing unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.

Mechanism of Action

The mechanism by which 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 2-(2,6-difluorophenyl)-2,2-difluoroethan-1-amine and its closest analogs:

Fluorine vs. Chlorine Substituents

- Electron-Withdrawing Effects : The 2,6-difluorophenyl group in the target compound enhances electron withdrawal compared to the 4-chlorophenyl analog. Fluorine’s higher electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks in synthesis .

- Steric Considerations : The 2,6-difluoro substitution creates a para-substituted aromatic ring with reduced steric hindrance compared to bulkier groups like chlorine. This configuration is advantageous in drug design for optimizing ligand-receptor interactions .

Ethylamine Backbone Modifications

- Chiral vs. Achiral Amines : The (R)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride () highlights the importance of chirality in bioactive molecules. In contrast, the target compound lacks chiral centers, simplifying synthetic routes but limiting enantioselective applications .

- Fluorination Degree: The 2,2-difluoroethylamine backbone in the target compound increases metabolic stability compared to non-fluorinated analogs like 2,2-diphenylethan-1-amine (). This property is critical for improving the pharmacokinetic profiles of drug candidates .

Aromatic Ring Variations

- Positional Isomerism : The 3,5-difluorophenyl substituent in (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine () alters electronic distribution compared to the 2,6-difluoro isomer. Meta-fluorine substituents may reduce ring planarity, affecting π-π stacking interactions in target binding .

Biological Activity

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine is a fluorinated organic compound characterized by its unique structure that includes two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety. This compound has garnered attention due to its potential biological applications and interactions with various molecular targets.

The chemical formula of this compound is C8H7F4N, with a molecular weight of 193.14 g/mol. The compound exhibits significant stability and reactivity due to the presence of fluorine atoms, which can enhance its binding affinity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H7F4N |

| Molecular Weight | 193.14 g/mol |

| IUPAC Name | 2-(2,6-difluorophenyl)-2,2-difluoroethanamine |

| InChI Key | LHWYVXFYYBAHCE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorinated structure can enhance the compound's binding affinity to target proteins, potentially altering their activity. The exact mechanism varies based on the biological context but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptor sites, influencing signal transduction pathways.

Biological Evaluations

Research has indicated that fluorinated compounds can significantly alter biological properties compared to their non-fluorinated counterparts. Studies have shown that the introduction of fluorine can affect the pharmacokinetics and bioavailability of compounds. For instance:

- Fluorinated Nucleotides : Research into fluorinated deoxynucleotide analogs has demonstrated that modifications with fluorine can lead to non-hydrolyzable nucleotides which maintain structural integrity while resisting enzymatic degradation . This property is crucial for developing therapeutics that require prolonged action within biological systems.

Case Studies

- Fluorinated Nucleotide Analog Synthesis : A study focused on synthesizing bisCF(2)-substituted nucleotide analogs showed their effectiveness in fitting into DNA polymerase binding sites while exhibiting resistance to hydrolysis. This highlights the potential of using this compound as a building block in similar applications .

- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that compounds like this compound can modulate enzyme activity through competitive inhibition mechanisms. Such studies are vital for understanding how this compound could be utilized in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.